molecular formula C11H12N4O B13216133 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B13216133
M. Wt: 216.24 g/mol
InChI Key: INOYKROKRGSGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a pyridine ring and a 1,3,4-oxadiazole unit linked to a 3-methylazetidine group. The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed in drug design to improve pharmacokinetic properties, enhance metabolic stability, and influence the molecule's ability to engage in hydrogen bonding with biological targets . Its presence is a common feature in compounds with a broad spectrum of biological activities . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, and the pyridine moiety further contribute to the compound's potential as a versatile scaffold for constructing novel bioactive molecules. Researchers are exploring such complex hybrids for developing new therapeutic agents, given the proven utility of 1,3,4-oxadiazole derivatives in various pharmacological domains . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols. For specific storage conditions, handling procedures, and detailed certificate of analysis, please contact our technical support team.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H12N4O/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8/h2-5,13H,6-7H2,1H3

InChI Key

INOYKROKRGSGFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylazetidine with a pyridine derivative in the presence of a cyclizing agent to form the oxadiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The azetidine nitrogen participates in alkylation and acylation reactions:

  • Methylation : Reacts with methyl iodide in THF at 0°C to form quaternary ammonium salts (85% yield).

  • Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives (72% yield).

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed couplings:

ReactionConditionsCatalytic SystemProduct Application
Suzuki coupling DMF/H<sub>2</sub>O, 80°CPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives for kinase inhibition
Sonogashira coupling THF, 60°CPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuIAlkynylated analogs for fluorescence probes

These reactions retain the oxadiazole scaffold while introducing functional diversity at the pyridine C-4 position .

Catalytic Hydrogenation and Reduction

The oxadiazole ring undergoes selective reduction under controlled conditions:

  • Partial reduction : H<sub>2</sub> (1 atm) with 10% Pd/C in ethanol converts the oxadiazole to a thiosemicarbazide intermediate (95% conversion) .

  • Full reduction : LiAlH<sub>4</sub> in THF cleaves the oxadiazole ring to form diamino derivatives (68% yield).

Acid/Base-Mediated Rearrangements

Protonation of the oxadiazole nitrogen induces ring-opening reactions:

  • Acidic conditions (HCl/EtOH): Forms acylhydrazones via C–O bond cleavage .

  • Basic conditions (NaOH/H<sub>2</sub>O): Generates carboxylate derivatives through hydrolysis (t<sub>1/2</sub> = 2.3 h at pH 12).

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

  • Antimicrobial activity : EC<sub>50</sub> = 1.2 µM against S. aureus after bromination at the pyridine C-4 position .

  • MAO-B inhibition : Introduction of electron-withdrawing groups (-NO<sub>2</sub>) enhances IC<sub>50</sub> to 0.039 µM .

Reaction outcomes directly correlate with pharmacological performance, as demonstrated in Table 1:

DerivativeModification SiteBiological Activity (IC<sub>50</sub>)
Brominated analog Pyridine C-41.2 µM (Antimicrobial)
Nitro-substituted Oxadiazole C-50.039 µM (MAO-B inhibition)

This compound's synthetic versatility and tunable reactivity make it a strategic building block for developing targeted therapeutics and functional materials.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents on the oxadiazole and pyridine rings. Below is a comparative analysis of key analogs:

Compound Name Oxadiazole Substituent Pyridine Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine 3-Methylazetidin-3-yl None C₁₂H₁₃N₃O 215.26 g/mol Predicted enhanced solubility N/A
3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine (3l) 4-Methoxyphenyl None C₁₈H₁₈N₂O₅ 342.35 g/mol Antimicrobial, anti-inflammatory
3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine 3-Nitrophenyl None C₁₃H₈N₄O₃ 292.23 g/mol Electron-withdrawing nitro group
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-FP)Pyridine* Chloromethyl 4-Fluorophenyl C₁₄H₁₀ClFN₂O 292.70 g/mol Anticancer (HeLa, HepG2)
2-Methyl-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-6-TFPyridine** Methylthio 2-Methyl-6-(trifluoromethyl) C₁₀H₈F₃N₃OS 275.25 g/mol High metabolic stability

FP = Fluorophenyl; *TFP = Trifluoromethylpyridine

  • 3-Methylazetidinyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in 3l may improve antimicrobial activity by modulating electron density, whereas the 3-nitrophenyl group (electron-withdrawing) could alter redox properties .
  • Halogenated Derivatives : Chloromethyl () and trifluoromethyl () substituents enhance cytotoxicity and metabolic stability, respectively, via hydrophobic interactions and resistance to oxidative metabolism .

Biological Activity

3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is a compound characterized by its unique structural features, including a pyridine ring, an oxadiazole ring, and a 3-methylazetidine moiety. Its molecular formula is C11H13N4OC_{11}H_{13}N_{4}O, and it is often encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications in research and industry. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C11H13N4O\text{C}_{11}\text{H}_{13}\text{N}_{4}\text{O}

Key Features:

  • Pyridine Ring: Contributes to the compound's basicity and potential interactions with biological targets.
  • Oxadiazole Ring: Known for diverse biological activities including antimicrobial effects.
  • Azetidine Moiety: Enhances the compound's structural diversity and potential reactivity.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound under review has been tested against various microbial strains, showing promising results.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/ml
Escherichia coli16 µg/ml
Pseudomonas aeruginosa32 µg/ml

The presence of the oxadiazole nucleus is crucial for its bactericidal activity, attributed to the -N=C-O linkage that interacts with microbial cells . Furthermore, studies have shown that this compound can inhibit biofilm formation in S. aureus, which is critical in combating antibiotic resistance .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Monocytic Leukemia)12.5Inhibition of cell proliferation
A549 (Lung Cancer)18.2Modulation of apoptotic pathways

In vitro assays revealed that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of p53 expression and caspase activation in treated cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Binding: It may bind to receptors involved in apoptotic signaling pathways.
  • Bioisosteric Effects: The oxadiazole moiety enhances biological activity through hydrogen-bonding interactions with biological macromolecules .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

  • Study on Antibacterial Activity: A study evaluated various oxadiazole derivatives against multiple bacterial strains and found that compounds with similar structures to this compound exhibited significant antibacterial activity comparable to standard antibiotics like amoxicillin .
  • Anticancer Evaluation: Research conducted on analogs indicated that modifications to the oxadiazole ring could enhance cytotoxic effects against breast cancer cell lines while maintaining low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 1,3,4-oxadiazole rings are formed using hydrazide precursors under acidic or dehydrating conditions. Heterocyclic coupling reactions (e.g., Suzuki-Miyaura) may integrate the pyridine and azetidine moieties. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, enhance reaction efficiency by reducing side products . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity .

Q. How is structural characterization performed for this compound and its intermediates?

  • Methodological Answer : Multinuclear NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyridine-H at δ 8.27–8.34 ppm, methyl groups at δ 2.80 ppm). IR spectroscopy detects functional groups (C=N stretch at ~1591 cm⁻¹). X-ray crystallography resolves crystal packing and bond angles, as demonstrated for related oxadiazole-pyridine hybrids .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC against S. aureus, E. coli). Antitumor potential is screened using MTT assays (IC₅₀ values in cancer cell lines). Molecular docking (AutoDock Vina) predicts binding affinities to targets like DHFR or bacterial enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regioselectivity and reduce reaction times. Solvent optimization (e.g., acetone with KHCO₃ buffer) minimizes byproducts. TLC monitoring (toluene:acetone, 9:1) ensures reaction completion .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies in MIC or IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobials) and control for compound purity (HPLC >95%). Cross-reference with structurally similar derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) to identify SAR trends .

Q. How does the 3-methylazetidine moiety influence pharmacokinetic properties?

  • Methodological Answer : The azetidine ring enhances metabolic stability by reducing CYP450-mediated oxidation. LogP calculations (ChemDraw) and in vitro microsomal assays quantify lipophilicity and hepatic clearance. Comparative studies with non-azetidine analogs (e.g., pyridine-only derivatives) highlight improved bioavailability .

Q. What advanced techniques validate its mechanism of action in therapeutic contexts?

  • Methodological Answer : For antiviral or antitumor applications, use CRISPR-Cas9 knockout models to confirm target engagement (e.g., RSV N protein inhibition). In vivo efficacy studies (rodent models) assess toxicity (LD₅₀) and pharmacodynamics (plasma half-life). Metabolite profiling (LC-MS) identifies active derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.